![molecular formula C12H18N2OS B4535609 N-(3-hydroxypropyl)-N'-(2-phenylethyl)thiourea](/img/structure/B4535609.png)
N-(3-hydroxypropyl)-N'-(2-phenylethyl)thiourea
Description
Synthesis Analysis
The synthesis of N-(3-hydroxypropyl)-N'-(2-phenylethyl)thiourea and related compounds typically involves the reaction of an amine with thiocyanate to form thiourea derivatives. For example, studies have described the synthesis of aryl-thioureas by reacting amines with thiocyanates in the presence of suitable catalysts and conditions to produce compounds with varying substituents on the phenyl ring, demonstrating the adaptability of this synthetic route (Kaminsky et al., 2010).
Molecular Structure Analysis
The molecular structure of thiourea derivatives, including those similar to N-(3-hydroxypropyl)-N'-(2-phenylethyl)thiourea, has been elucidated through various techniques such as X-ray diffraction. These studies reveal the geometry, conformation, and intermolecular interactions within the crystals, providing insights into their molecular packing and structural characteristics. The intramolecular hydrogen bonding and molecular conformation significantly influence their physical and chemical properties (Abosadiya et al., 2007).
Chemical Reactions and Properties
Thioureas are known for their reactivity in various chemical reactions. For instance, the cyclization of thioureas with a hydroxy group at the β-position has been explored, leading to the formation of benzothiazoles, demonstrating their potential for creating heterocyclic compounds. The reaction conditions, such as the use of thionyl chloride or cupric acetate, play a critical role in determining the product's structure and yield (Iwakura et al., 1970).
Physical Properties Analysis
The physical properties of N-(3-hydroxypropyl)-N'-(2-phenylethyl)thiourea derivatives, such as melting points, solubility, and crystal morphology, can be influenced by the substituents on the thiourea moiety. The crystal structure analysis often reveals the presence of hydrogen bonding and other non-covalent interactions that stabilize the crystal lattice, affecting their solubility and melting points. The refractive indices and optical properties of these compounds have also been studied, showing significant variation based on their molecular structure (Okuniewski et al., 2017).
Chemical Properties Analysis
The chemical properties of thiourea derivatives, such as N-(3-hydroxypropyl)-N'-(2-phenylethyl)thiourea, include their ability to act as ligands in metal complexation, showing a wide range of coordination chemistry with various metals. This property is crucial for applications in catalysis and materials science. Moreover, the reactivity of thioureas towards oxidizing agents and their role in cyclization reactions highlight their chemical versatility and potential for synthesis of complex molecules (Koch et al., 1995).
properties
IUPAC Name |
1-(3-hydroxypropyl)-3-(2-phenylethyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c15-10-4-8-13-12(16)14-9-7-11-5-2-1-3-6-11/h1-3,5-6,15H,4,7-10H2,(H2,13,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPMOBDCSQJUFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxypropyl)-3-(2-phenylethyl)thiourea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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